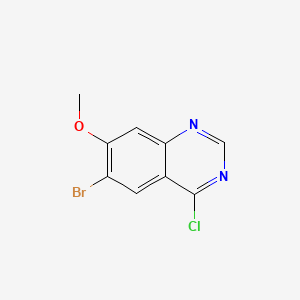

6-溴-4-氯-7-甲氧基喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

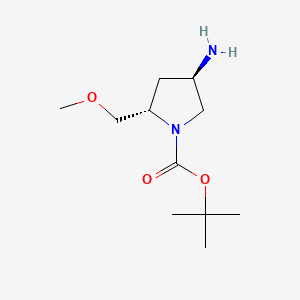

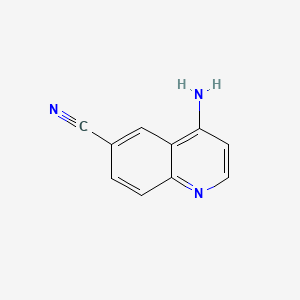

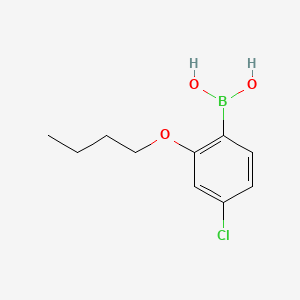

6-Bromo-4-chloro-7-methoxyquinazoline is a chemical compound with the molecular formula C9H6BrClN2O . It has an average mass of 273.514 Da and a monoisotopic mass of 271.935211 Da .

Synthesis Analysis

The synthesis of 6-Bromo-4-chloro-7-methoxyquinazoline involves heating a mixture to 80 °C for 2 hours, then concentrating it. The residue is partitioned with ethyl acetate and saturated aqueous sodium bicarbonate. The organic phase is washed with brine then dried over anhydrous sodium sulfate, filtered and concentrated to give 6-bromo-4-chloro-7-methoxyquinazoline (36 mg, 62% yield) as a brown solid .Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloro-7-methoxyquinazoline consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

6-Bromo-4-chloro-7-methoxyquinazoline has a density of 1.7±0.1 g/cm3, a boiling point of 371.5±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 59.4±3.0 kJ/mol and a flash point of 178.5±26.5 °C . The compound has a molar refractivity of 59.5±0.3 cm3, a polar surface area of 35 Å2, and a molar volume of 162.1±3.0 cm3 .科学研究应用

抗疟疾和抗病毒特性

6-溴-4-氯-7-甲氧基喹唑啉虽然没有直接提到,但属于喹啉类化合物,这类化合物已被广泛研究其在治疗各种疾病中的潜力。氯喹(CQ)及其衍生物作为喹啉家族的一部分,以其抗疟疾效果而广为人知。最近的研究探索了这些化合物的生化特性,导致它们被重新用于管理传染性和非传染性疾病,包括在癌症治疗中作为联合化疗的一部分时的潜在应用(Njaria, Okombo, Njuguna, & Chibale, 2015)。

抗氧化活性

对抗氧化剂的研究已经揭示了各种化合物的健康益处,包括喹啉类化合物。用于确定这些化合物抗氧化活性的分析方法突显了它们在从食品工程到医学等领域的重要性。这些方法包括氧自由基吸收能力(ORAC)测试和铁还原抗氧化能力(FRAP)测试,评估化合物对抗氧化应激的能力(Munteanu & Apetrei, 2021)。

环境修复

喹啉衍生物也被研究用于环境修复。有机污染物的降解通常由于其难降解的特性而具有挑战性,可以通过在氧化还原介质存在下使用酶来解决。这种酶法可以提高污染物的降解效率,展示了喹啉类化合物在处理工业废水和促进环境可持续性方面的潜力(Husain & Husain, 2007)。

抗癌研究

由于其螯合金属和与各种生物靶点相互作用的能力,喹啉衍生物的抗癌特性备受关注。对8-羟基喹啉及其衍生物的研究显示了在开发用于治疗危及生命疾病,包括癌症的新型药物分子方面的有希望的结果。这些化合物的金属螯合特性进一步增强了它们作为各种治疗靶点的药物候选物的潜力(Gupta, Luxami, & Paul, 2021)。

属性

IUPAC Name |

6-bromo-4-chloro-7-methoxyquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYBHWVYJORNHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(4-Tert-butyl thiazol-2-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)-3-ethylurea](/img/structure/B567201.png)

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B567213.png)